molecular formula C10H13NO4 B14308270 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide CAS No. 116440-45-0

2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide

Cat. No.: B14308270
CAS No.: 116440-45-0
M. Wt: 211.21 g/mol
InChI Key: WSPKWPBFEPTIJJ-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide is an organic compound with a complex structure that includes a phenoxy group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide typically involves the reaction of 4-(Hydroxymethyl)-3-methoxyphenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then converted to the acetamide derivative by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-[4-(Carboxymethyl)-3-methoxyphenoxy]acetamide.

    Reduction: 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-3-methoxyphenol: Shares the hydroxymethyl and methoxy groups but lacks the acetamide group.

    2-(4-Hydroxy-3-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.

Uniqueness

2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide is unique due to the presence of both the acetamide and phenoxy groups, which confer specific chemical and biological properties

Properties

CAS No.

116440-45-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetamide

InChI

InChI=1S/C10H13NO4/c1-14-9-4-8(15-6-10(11)13)3-2-7(9)5-12/h2-4,12H,5-6H2,1H3,(H2,11,13)

InChI Key

WSPKWPBFEPTIJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)N)CO

Origin of Product

United States

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